2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol
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Overview
Description
2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the oxazole ring, followed by further functionalization to introduce the methoxyphenol group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group and is known for its activity as a monoamine oxidase inhibitor.
3,4-Dimethoxyphenol: Known for its antioxidant properties and use in cosmetic formulations.
Uniqueness
2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol is unique due to the presence of both the oxazole ring and the methoxyphenol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11-18(12-5-8-16(23-3)17(9-12)24-4)19(25-20-11)14-7-6-13(22-2)10-15(14)21/h5-10,21H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULLEDPDHCSIMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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